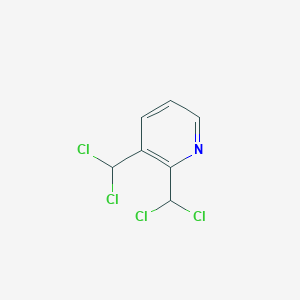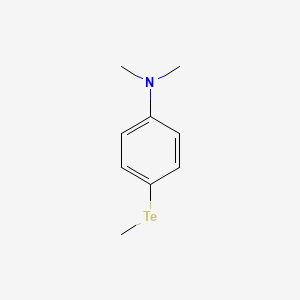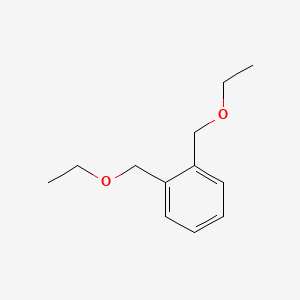
Benzene, 1,2-bis(ethoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-bis(ethoxymethyl)-: is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene where two ethoxymethyl groups are attached to the 1 and 2 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(ethoxymethyl)- typically involves the reaction of benzene with ethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethoxymethyl chloride. The general reaction scheme is as follows:
Benzene+2Ethoxymethyl chlorideNaHBenzene, 1,2-bis(ethoxymethyl)-+2NaCl
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis(ethoxymethyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,2-bis(ethoxymethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of Benzene, 1,2-bis(ethoxymethyl)- can lead to the formation of ethoxymethyl-substituted cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxymethyl groups can be replaced by other substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Bromine (Br2), Nitric acid (HNO3)
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Ethoxymethyl-substituted cyclohexane derivatives
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry: Benzene, 1,2-bis(ethoxymethyl)- is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, Benzene, 1,2-bis(ethoxymethyl)- is used as a model compound to study the effects of ethoxymethyl substitution on the biological activity of aromatic compounds. It is also used in the development of new pharmaceuticals.
Industry: In the industrial sector, Benzene, 1,2-bis(ethoxymethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-bis(ethoxymethyl)- involves its interaction with specific molecular targets in biological systems. The ethoxymethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- Benzene, 1,2-bis(methoxymethyl)-
- Benzene, 1,2-bis(ethoxyethyl)-
- Benzene, 1,2-bis(propoxymethyl)-
Comparison: Benzene, 1,2-bis(ethoxymethyl)- is unique due to the presence of ethoxymethyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects can influence the compound’s reactivity, stability, and interaction with biological targets. For example, the ethoxymethyl groups may offer better solubility in organic solvents compared to methoxymethyl groups, making it more suitable for certain industrial applications.
Propriétés
Numéro CAS |
113245-36-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1,2-bis(ethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O2/c1-3-13-9-11-7-5-6-8-12(11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
XYIPHTQPSAWREL-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=CC=C1COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


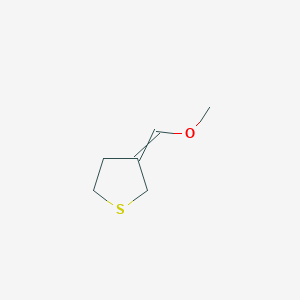
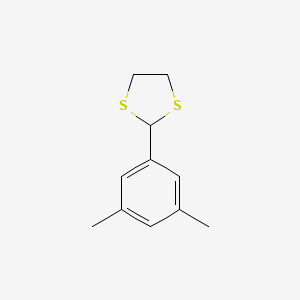


![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
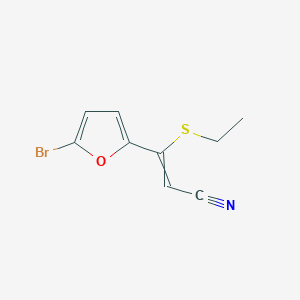
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)

